molecular formula C17H24N2O3 B11949989 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one CAS No. 36720-97-5

5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one

Cat. No.: B11949989
CAS No.: 36720-97-5
M. Wt: 304.4 g/mol
InChI Key: WFVIFBXUBCRZDA-UHFFFAOYSA-N
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Description

5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is a nitroso-substituted oxazolidinone derivative. Its structure features a 3,5-ditert-butylphenyl group at position 5 of the oxazolidinone ring and a nitroso (-NO) functional group at position 3. The tert-butyl substituents confer significant steric bulk and lipophilicity, while the nitroso group may act as a nitric oxide donor or influence redox reactivity. Limited pharmacokinetic or pharmacological data are available for this compound in the provided evidence, necessitating a focus on structural and functional comparisons with related oxazolidinones.

Properties

CAS No.

36720-97-5

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-(3,5-ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)12-7-11(8-13(9-12)17(4,5)6)14-10-19(18-21)15(20)22-14/h7-9,14H,10H2,1-6H3

InChI Key

WFVIFBXUBCRZDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2CN(C(=O)O2)N=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one typically involves the reaction of 3,5-ditert-butylphenyl isocyanate with nitrosyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent decomposition of the nitrosyl chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under appropriate conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is primarily based on its ability to interact with biological molecules through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Features

The table below highlights structural differences among 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one and selected analogues:

Compound Substituents at Position 5 Substituents at Position 3 Key Functional Groups Molecular Weight (g/mol)
Target Compound 3,5-Ditert-butylphenyl Nitroso (-NO) Oxazolidinone, Nitroso Not explicitly provided
Contezolid [2,3,5-Trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl] (1,2-oxazol-3-ylamino)methyl Oxazolidinone, Oxazole ~439.35 (estimated)
Metaxalone (3,5-Dimethylphenoxy)methyl - Oxazolidinone 221.25
Key Observations:
  • Steric and Lipophilic Effects: The 3,5-ditert-butylphenyl group in the target compound enhances lipophilicity compared to Metaxalone’s smaller 3,5-dimethylphenoxy group or Contezolid’s fluorinated aryl moiety.

Pharmacological and Toxicological Profiles

Compound Pharmacological Activity Toxicity Profile Pharmacokinetic Notes
Target Compound Not reported in evidence Not reported in evidence No data available
Contezolid Antibacterial (oxazolidinone class) Lower bone marrow suppression risk Non-linear PK; food enhances absorption
Metaxalone Muscle relaxant Mild/moderate adverse events (e.g., GI) Not discussed in evidence
Key Observations:
  • Mechanistic Diversity: Contezolid’s antibacterial activity contrasts with Metaxalone’s muscle-relaxant effects, highlighting the oxazolidinone scaffold’s versatility.
  • Safety: Contezolid’s reduced hematological toxicity compared to other oxazolidinones (e.g., linezolid) suggests substituent-driven safety improvements . The nitroso group in the target compound may pose unique toxicity risks (e.g., nitrosative stress), but this remains speculative without data.

Physicochemical Properties

  • Solubility: The tert-butyl groups in the target compound likely reduce aqueous solubility relative to Metaxalone’s phenoxy-methyl group or Contezolid’s polar oxazole moiety.
  • Stability : The nitroso group may render the target compound prone to photodegradation or dimerization, whereas Contezolid’s fluorine substituents enhance metabolic stability.

Biological Activity

5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is a synthetic organic compound notable for its unique oxazolidinone structure, which incorporates a nitroso group and a tert-butyl substituted phenyl moiety. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications across various fields.

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 304.384 g/mol
  • CAS Number : 36720-97-5
  • LogP : 4.394 (indicating lipophilicity)

The compound's structure contributes to its reactivity and biological profile, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound may exhibit antimicrobial properties. For instance, analogs like 3-nitro-1,2-benzothiazole have shown significant antimicrobial activity, suggesting that the nitroso group may enhance such properties in this compound as well.

Antioxidant Properties

The presence of the tert-butyl group is known to confer antioxidant properties. Similar compounds, such as 4-(tert-butyl)phenol, are recognized for their ability to scavenge free radicals and protect cellular components from oxidative damage. This suggests that this compound may also possess antioxidant capabilities.

Cytotoxicity and Anticancer Potential

Preliminary studies on related oxazolidinone derivatives indicate potential cytotoxic effects against various tumorigenic cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The unique structure of this compound may contribute to similar anticancer activities.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Nitrosative Stress : The nitroso group may induce cellular stress responses that lead to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Compounds with oxazolidinone structures can interact with various enzymes involved in cell proliferation and survival.

Case Studies

  • Cytotoxic Studies : In vitro studies have shown that similar oxazolidinone derivatives exhibit selective toxicity towards cancer cells. For instance, compounds tested against the WI-38 VA-13 subline demonstrated significant cytotoxicity with EC50_{50} values ranging from 28 ng/mL to 290 ng/mL .
  • Antimicrobial Assays : Compounds structurally related to this compound have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. These studies revealed moderate to potent activity against Gram-positive bacteria .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
This compoundNitroso group + Oxazolidinone frameworkPotential anticancer and antioxidant activity
3-Nitro-1,2-benzothiazoleNitro group on benzothiazole ringAntimicrobial
4-(tert-butyl)phenolTert-butyl substitutionAntioxidant
2-Amino-4-(tert-butyl)phenolAmino and tert-butyl groupsAntioxidant

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